molecular formula C13H25NO B13864593 n,n-Dimethylundec-10-enamide CAS No. 24928-46-9

n,n-Dimethylundec-10-enamide

Cat. No.: B13864593
CAS No.: 24928-46-9
M. Wt: 211.34 g/mol
InChI Key: YESMBQASCRWXDF-UHFFFAOYSA-N
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Description

n,n-Dimethylundec-10-enamide: is an organic compound with the molecular formula C13H25NO It is a tertiary amide with a long aliphatic chain and an unsaturated bond at the 10th position

Properties

CAS No.

24928-46-9

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

N,N-dimethylundec-10-enamide

InChI

InChI=1S/C13H25NO/c1-4-5-6-7-8-9-10-11-12-13(15)14(2)3/h4H,1,5-12H2,2-3H3

InChI Key

YESMBQASCRWXDF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCCCCCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dimethylundec-10-enamide typically involves the reaction of undec-10-enoic acid with dimethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the reaction proceeds efficiently.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, greener synthesis methods, such as electrosynthesis, are being explored to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: n,n-Dimethylundec-10-enamide can undergo various chemical reactions, including:

    Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the aliphatic chain can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction reactions.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N,N-Dimethylundec-10-enamide is a research chemical compound that is used in the stereospecific synthesis of N-H- and N-alkyl aziridination from olefins .

Scientific Research Applications

ApplicationDescription
Stereospecific SynthesisThis compound is employed in the stereospecific synthesis of N-H- and N-alkyl aziridination from olefins .
Building BlocksIt serves as a building block in chemical synthesis .
Use in Cosmetic PreparationsN,N-dimethyldecanamide can be used in cosmetic preparations to protect human skin or hair from damage caused by sunlight . It can also be used to increase the sun protection factor of dermatocosmetics and to increase the solubility of organic UV filters .

Nitrogen-containing molecules, including this compound derivatives, hold a significant position in medicinal chemistry as therapeutic agents . Nitrogen-based heterocycles are present in over 75% of drugs approved by the FDA . These molecules exhibit various pharmacological activities, including anticancer, anti-HIV, antimalaria, anti-tubercular, anti-microbial, and anti-diabetic activities . They are also used as building blocks for new drug candidates due to the ability of the nitrogen atom to easily form hydrogen bonds with biological targets .

Mechanism of Action

The mechanism of action of n,n-Dimethylundec-10-enamide involves its interaction with various molecular targets. The amide group can form hydrogen bonds with biological molecules, while the aliphatic chain can interact with lipid membranes.

Comparison with Similar Compounds

    n,n-Dimethylformamide (DMF): A common solvent with a similar amide structure but a shorter aliphatic chain.

    n,n-Dimethylacetamide (DMA): Another solvent with a similar structure but different chain length and properties.

Uniqueness: n,n-Dimethylundec-10-enamide is unique due to its long aliphatic chain and unsaturated bond, which provide distinct chemical and physical properties compared to shorter-chain amides like DMF and DMA. These properties make it suitable for specific applications in organic synthesis, biology, and industry .

Biological Activity

n,n-Dimethylundec-10-enamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews existing research on its synthesis, biological properties, and potential applications.

Chemical Structure and Synthesis

This compound is characterized by its long carbon chain and an amide functional group. The synthesis of this compound has been documented through various methodologies, including the use of hydroxylamine O-sulfonic acid for aziridination reactions involving unactivated olefins, which can yield derivatives such as this compound with varying degrees of success and selectivity .

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds in the same class possess inhibitory effects on mitochondrial ATPases, which are crucial for cellular energy metabolism. The cytotoxicity of such compounds is often measured using IC50 values, with lower values indicating higher potency .

Compound Cell Line IC50 (ng/mL)
Cruentaren AL9291.2
This compoundOVCAR5TBD

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes involved in energy metabolism. Similar compounds have been shown to selectively inhibit F-ATPase in yeast, suggesting that this compound could interact with similar molecular targets in mammalian cells .

Study on Anti-Cancer Activity

A study focusing on the antiproliferative activity of this compound analogs revealed that structural modifications significantly impact their efficacy against ovarian cancer cell lines (OVCAR5 and A2780). The results indicated that while some analogs showed enhanced activity compared to the parent compound, others demonstrated reduced effectiveness due to metabolic instability .

In Vivo Studies

In vivo studies using animal models have shown promise for this compound in treating conditions associated with inflammation and cancer. The compound's ability to modulate inflammatory cytokines has been observed, potentially offering therapeutic benefits in chronic inflammatory diseases .

Summary of Findings

The biological activity of this compound is supported by a growing body of research highlighting its cytotoxic properties and potential mechanisms of action. Its structural characteristics allow it to interact with critical cellular components, making it a candidate for further investigation in drug development.

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing and characterizing N,N-Dimethylundec-10-enamide in a laboratory setting?

  • Synthesis : Optimize reaction conditions (e.g., solvent polarity, temperature) for amide bond formation via nucleophilic acyl substitution. Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) .
  • Characterization : Confirm structure via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Compare spectral data with published analogs (e.g., N,N-Dimethylacetamide) to validate functional groups .
  • Purity Assessment : Use gas–liquid chromatography (GLC) with flame ionization detection (FID) to ensure ≥99% purity, as per USP standards for related dimethylamide compounds .

Q. How should researchers design experiments to evaluate the stability of This compound under varying storage conditions?

  • Variables : Test thermal stability (e.g., 4°C, 25°C, 40°C) and humidity exposure (0–90% RH) over 6–12 months. Use accelerated stability studies (e.g., 40°C/75% RH for 3 months) to predict degradation pathways .
  • Analysis : Quantify degradation products via HPLC-MS. Compare with control samples stored in inert atmospheres (e.g., nitrogen) to identify oxidative or hydrolytic breakdown .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solvent compatibility data for This compound?

  • Methodological Audit : Replicate conflicting studies using standardized protocols (e.g., USP guidelines for solvent miscibility tests). Control variables such as water content and ionic strength .
  • Statistical Analysis : Apply ANOVA to compare datasets from independent labs. Identify outliers or systematic biases (e.g., calibration errors in polarity measurements) .
  • Cross-Validation : Use molecular dynamics simulations to predict solvent interactions, correlating results with empirical solubility data .

Q. What experimental strategies are recommended for investigating the electrophilic reactivity of the α,β-unsaturated carbonyl group in This compound?

  • Kinetic Studies : Perform nucleophilic addition reactions (e.g., with thiols or amines) under pseudo-first-order conditions. Monitor reaction rates via UV-Vis spectroscopy or stopped-flow techniques .
  • Computational Modeling : Use density functional theory (DFT) to calculate electrophilicity indices (e.g., Parr functions) and predict regioselectivity in Michael addition reactions .
  • Controlled Variables : Maintain consistent solvent polarity and ionic strength to isolate electronic effects from steric or environmental factors .

Q. How should researchers address discrepancies in toxicity profiles between This compound and structurally related amides?

  • Comparative Toxicology : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) alongside analogs (e.g., N,N-Dimethylacetamide). Normalize results by lipophilicity (logP) and metabolic stability .
  • Metabolite Profiling : Identify phase I/II metabolites using hepatocyte incubations and LC-HRMS. Correlate metabolite structures with toxicity endpoints (e.g., glutathione depletion) .
  • Dose-Response Analysis : Use Hill equation modeling to quantify differences in IC₅₀ values between compounds, adjusting for bioavailability and protein binding .

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